(R)-Methyl 1-cbz-piperidine-3-carboxylate
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Overview
Description
®-Methyl 1-cbz-piperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The ®-Methyl 1-cbz-piperidine-3-carboxylate is characterized by the presence of a carbobenzyloxy (cbz) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-cbz-piperidine-3-carboxylate typically involves the following steps:
Protection of the amine group: The piperidine ring is first protected by introducing the carbobenzyloxy (cbz) group. This is usually achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the carboxylate group: The next step involves the introduction of the carboxylate group at the 3-position of the piperidine ring. This can be achieved through various methods, including the use of organometallic reagents or via a multi-step synthesis involving the formation of an intermediate.
Methylation: The final step is the methylation of the carboxylate group to form the methyl ester. This is typically done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 1-cbz-piperidine-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of enzyme cascades has also been explored to streamline the synthesis and prevent racemization of key intermediates .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-cbz-piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The removal of the cbz group can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
®-Methyl 1-cbz-piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of ®-Methyl 1-cbz-piperidine-3-carboxylate involves its interaction with specific molecular targets. The cbz protecting group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The methyl ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with target enzymes or receptors. The piperidine ring structure is known to interact with neurotransmitter receptors, making it a potential candidate for drug development in neurological research .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Piperidinone: A piperidine derivative with a ketone group.
Uniqueness
®-Methyl 1-cbz-piperidine-3-carboxylate is unique due to the presence of the cbz protecting group and the chiral methyl ester group. These features provide the compound with specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPWAQRLLZBC-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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